4-Thiazolidinone,3-methyl-,1-oxide(9CI)
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Overview
Description
4-Thiazolidinone,3-methyl-,1-oxide(9CI) is a heterocyclic compound with the molecular formula C4H7NO2S It is a derivative of thiazolidinone, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,3-methyl-,1-oxide(9CI) typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be oxidized to form the desired compound . Another method involves the use of oxalyl chloride in dry acetonitrile at 70°C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production Methods
Industrial production methods for 4-Thiazolidinone,3-methyl-,1-oxide(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiazolidinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Thiazolidinone,3-methyl-,1-oxide(9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Thiazolidinone,3-methyl-,1-oxide(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and signal transduction, leading to its diverse biological effects.
Comparison with Similar Compounds
4-Thiazolidinone,3-methyl-,1-oxide(9CI) can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidin-4-one, 2-methylthiazolidin-4-one, and 2,4-thiazolidinedione.
Properties
Molecular Formula |
C4H7NO2S |
---|---|
Molecular Weight |
133.17 g/mol |
IUPAC Name |
3-methyl-1-oxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C4H7NO2S/c1-5-3-8(7)2-4(5)6/h2-3H2,1H3 |
InChI Key |
WGULSFYYFXCYJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CS(=O)CC1=O |
Origin of Product |
United States |
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